Antibacterial agents: Quinoline derivatives, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4 -dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown promising antibacterial activity against various bacterial strains. []
Anti-Alzheimer's agents: Quinazolin-4-one derivatives, structurally similar to quinolines, containing a hydroxamic acid moiety have demonstrated selective inhibition of histone deacetylase 6 (HDAC6), which is implicated in Alzheimer's disease. []
Tubulin polymerization inhibitors: Diarylsulfonamides with an indole scaffold, structurally related to quinolines, have been found to possess antimitotic properties by inhibiting tubulin polymerization. []
5-HT3 receptor antagonists: 4-Hydroxy-3-quinolinecarboxylic acid derivatives have exhibited potent 5-HT3 receptor antagonist activity, demonstrating potential for treating gastrointestinal disorders. []
Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor with oral bioavailability. It has demonstrated efficacy in in vivo models of inflammation, reducing IgG and IgM specific antibodies in a dose-dependent manner.
Relevance: AM-0687 shares the core quinoline-3-carboxamide structure with 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide. Both compounds feature a 2-pyridinyl substituent at the 3-position of the quinoline ring and a carboxamide group at the 4-position. They differ primarily in the substituents at the 2- and 6-positions of the quinoline ring and the substitution on the carboxamide nitrogen.
Compound Description: AM-1430 is another potent, selective, and orally bioavailable PI3Kδ inhibitor. Similar to AM-0687, it has shown efficacy in in vivo models of inflammation, reducing IgG and IgM specific antibodies in a dose-dependent manner.
Relevance: AM-1430 is closely related to AM-0687 and also shares the core quinoline-3-carboxamide structure with 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide. It differs from AM-0687 only in the position of the fluorine substituent on the quinoline ring (5-fluoro instead of 6-fluoro).
Compound Description: TAK-915 is a phosphodiesterase (PDE) 2A inhibitor that has reached clinical trials for cognitive impairment in neuropsychiatric and neurodegenerative disorders. It works by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory.
Relevance: Although TAK-915 does not share the same core structure as 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide, it belongs to the same class of compounds as PDE2A inhibitors. Research efforts focused on discovering new lead compounds structurally distinct from TAK-915, highlighting the importance of exploring various structural scaffolds for PDE2A inhibition.
Compound Description: Compound 20 is a pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered as a result of seeking novel structural classes different from TAK-915. This compound robustly increases 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats.
Relevance: Compound 20 demonstrates that structurally distinct compounds from TAK-915 can also exhibit potent PDE2A inhibition. This finding suggests that other structural scaffolds, including 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide, could potentially be explored for PDE2A inhibitory activity.
8-Cyano-1-cyclopropyl-7-(2,8-diazabicyclo[4.3.0]nonan-8-yl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and Derivatives
Compound Description: This series of compounds, represented by the general formula (I) in the referenced paper, are described as antibacterial agents. The specific substituents on the quinoline ring and the carboxylic acid moiety can vary, leading to a diverse set of derivatives.
Relevance: These compounds share the core 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid structure with 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide. The key structural similarities lie in the 6-fluoro substitution, the 1,4-dihydro-4-oxo arrangement, and the presence of a carboxylic acid group at the 3-position of the quinoline ring. The presence of various substituents at the 7-position and variations in the carboxylic acid moiety highlight the potential for structural modifications in this chemical class.
7-(3-Amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and Analogues
Compound Description: This series of compounds, with substitutions on the 1- and 7-positions of the naphthyridine ring, were synthesized and tested for antibacterial activity. Notably, 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids (33a and 33b) and the 1-vinyl-7-[3-(methylamino)-1-pyrrolidinyl] analogue (34b) exhibited promising antibacterial activity, exceeding that of enoxacin.
Relevance: These naphthyridine derivatives, while possessing a different bicyclic core structure, share several structural features with 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide. Both classes possess a 6-fluoro substitution and a 1,4-dihydro-4-oxo arrangement in their bicyclic ring systems. The presence of a carboxylic acid group at the 3-position and an amine-containing substituent at the 7-position further highlights the structural similarities between these classes. This relation suggests the importance of the fluorine substitution and the 1,4-dihydro-4-oxo arrangement for potential antibacterial activity.
Compound Description: Compound 6f is a potent 5-HT3 receptor antagonist, exhibiting the most potent activity in the Bezold-Jarisch reflex test among a series of 4-hydroxy-3-quinolinecarboxylic acid derivatives. It also possesses a significantly wider margin of safety than ondansetron, another 5-HT3 receptor antagonist.
Relevance: Compound 6f shares the core 4-hydroxy-3-quinolinecarboxamide structure with 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide. Both compounds have a carboxamide group at the 3-position and a hydroxyl group at the 4-position of the quinoline ring. The difference lies in the presence of the fluorine substituent in 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide and the specific N-substituent on the carboxamide group.
Compound Description: This series of compounds, represented by general formula (I) in the referenced paper, are characterized by various substitutions at the 7-position of the quinoline ring and are described as antibacterial agents. Specific variations include substitutions on the nitrogen atom at position 1, halogens, alkyl groups, hydroxy groups, and amino groups at position 2, and a range of heterocyclic substituents at position 7.
Relevance: These compounds are structurally similar to 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide, sharing the 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core structure. The key distinction lies in the presence of a hydroxyl group at position 4 in 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide, whereas the related compounds generally feature other substituents at this position. The diverse range of substitutions at the 7-position underscores the potential for exploring different functional groups to modulate biological activity within this chemical class.
Compound Description: p-MPPI is a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. It effectively antagonizes various 5-HT1A receptor-mediated effects, including hypothermia, forepaw treading, and 5-HT turnover.
Relevance: Although p-MPPI doesn't share the core structure with 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide, it highlights the significance of the 2-pyridinyl moiety as a key structural element for interacting with 5-HT1A receptors. This commonality suggests that the 2-pyridinyl group in 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide might contribute to potential interactions with 5-HT1A receptors. [, ]
Compound Description: p-MPPF, similar to p-MPPI, is a competitive antagonist of both postsynaptic 5-HT1A receptors and somatodendritic 5-HT1A autoreceptors. It exhibits a similar profile in antagonizing 5-HT1A receptor-mediated effects, including hypothermia, forepaw treading, and 5-HT turnover.
Relevance: p-MPPF is structurally very close to p-MPPI, differing only in the halogen substituent on the benzamido group (fluorine instead of iodine). It further reinforces the importance of the 2-pyridinyl moiety for interacting with 5-HT1A receptors. The similarities between p-MPPI, p-MPPF, and 6-fluoro-4-hydroxy-N-2-pyridinyl-3-quinolinecarboxamide in incorporating the 2-pyridinyl group suggest a potential shared ability to interact with 5-HT1A receptors, albeit with varying affinities and potencies. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.